molecular formula C14H13N5O4S B2931765 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034611-47-5

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No. B2931765
CAS RN: 2034611-47-5
M. Wt: 347.35
InChI Key: NUILFONARURZRM-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting candidate for further study.

Scientific Research Applications

Anticancer Activity

A study outlines an efficient one-pot multicomponent approach to synthesize a series of thiazolo[3,2-a]pyridines, showing promising anticancer activity across a range of cancer cell lines. This method involves reacting aromatic aldehydes with 2-nitromethylenethiazolidine and nitriles containing an active methylene group under mild conditions, yielding high yields of the targeted compounds (Altug et al., 2011).

Antibacterial Agents

Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The precursor used in this research was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. These compounds were tested for their antibacterial activity, showing high activities against several strains (Azab et al., 2013).

Antioxidant Activity

Research involving the synthesis and characterization of coumarin substituted heterocyclic compounds highlighted their antioxidant potential. One derivative, in particular, demonstrated high antioxidant activities with significant scavenging ability, indicating the potential for these compounds in mitigating oxidative stress (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S/c20-11-7-23-14(22)19(11)6-5-16-12(21)18-13-17-10(8-24-13)9-3-1-2-4-15-9/h1-4,8H,5-7H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUILFONARURZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

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